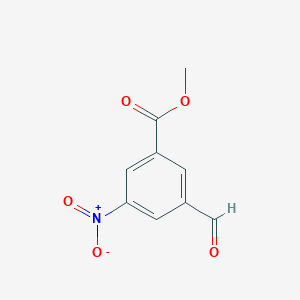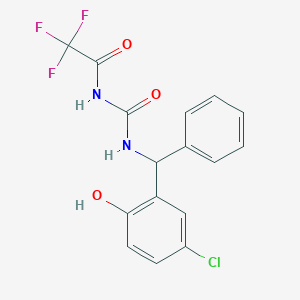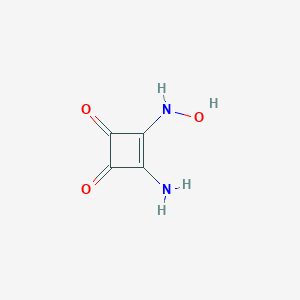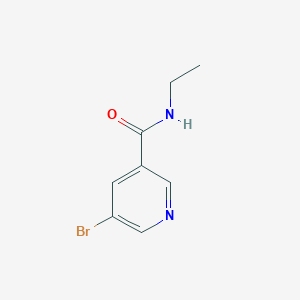
5-Bromo-N-ethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-ethylnicotinamide is a compound likely of interest due to its structural characteristics and potential applications in various fields of chemistry and biochemistry. Its study involves the examination of its synthesis, structure, reactivity, and properties.
Synthesis Analysis
The synthesis of bromo-substituted compounds often involves the direct bromination of precursors. For instance, ethyl esters of mono- and dibromocomanic acid were obtained by direct bromination, indicating a method that could be relevant for synthesizing 5-Bromo-N-ethylnicotinamide by substituting appropriate starting materials (Khutornenko, Rozenberg, & Vasil'ev, 1978).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a compound. For bromo-substituted compounds, X-ray crystallography and NMR spectroscopy are common techniques used to elucidate structural details. For example, the molecular structure of diaquabis(4-bromobenzoato-κO)bis(N,N′-diethylnicotinamide-κN1)zinc(II) was determined, showcasing how bromo and ethyl groups can influence the overall geometry of a compound (Öztürk, Hökelek, Özbek, & Necefoğlu, 2008).
Chemical Reactions and Properties
Bromo-substituted compounds participate in a variety of chemical reactions, including nucleophilic substitution and coupling reactions. The reactivity of the bromo group allows for further functionalization of the molecule, potentially leading to the synthesis of complex molecules for various applications.
Physical Properties Analysis
The physical properties of bromo-substituted compounds, such as solubility, melting point, and boiling point, can vary significantly depending on the nature of the substituents and the molecular structure. The study of ethyl bromide's microwave spectrum provided insights into rotational constants and structural parameters, which can be related to the physical properties of similar compounds (Wagner, Solimene, & Dailey, 1955).
Chemical Properties Analysis
The chemical properties of 5-Bromo-N-ethylnicotinamide, including its reactivity, stability, and interaction with other molecules, can be inferred from studies on similar bromo-substituted compounds. For instance, the regio- and chemoselective bromination of certain compounds highlights the influence of bromine on reactivity and potential synthetic pathways (Shirinian et al., 2012).
Aplicaciones Científicas De Investigación
1. Structural Analysis and Synthetic Chemistry
Research involving bromo-substituted compounds like 5-Bromo-N-ethylnicotinamide often focuses on structural analysis and synthetic chemistry. For instance, studies have detailed the direct bromination of compounds, identifying that bromine attack is directed at specific carbon atoms within the molecular structure. Such insights are crucial for understanding the reactivity and potential applications of bromo-substituted compounds in various chemical reactions (Khutornenko, Rozenberg, & Vasil'ev, 1978).
2. Enantiomeric Resolution and Simulation Studies
Enantiomeric resolution is vital in the pharmaceutical industry for the development of safe and effective drugs. Bromo-substituted compounds have been a subject of enantiomeric resolution studies, showcasing their potential in this field. For example, a study presented enantiomeric resolution and simulation studies of four enantiomers of a bromo-substituted compound, revealing the underlying chiral recognition mechanism and elution order, which are critical for pharmaceutical applications (Ali et al., 2016).
3. Antimicrobial and Antitubercular Activities
Bromo-substituted compounds have shown promising results in antimicrobial and antitubercular activities. For instance, a series of novel bromo-styryl-benzimidazoles demonstrated significant anti-tubercular activity against various microorganisms, positioning these compounds as potential candidates for drug development and therapeutic applications (Shingalapur, Hosamani, & Keri, 2009).
4. Antiviral Activity
Bromo-substituted pyrimidines have been evaluated for their antiviral activities, especially against retroviruses. Despite showing limited efficacy against DNA viruses, certain derivatives exhibited significant inhibition of retrovirus replication in cell culture, underscoring their potential as antiviral agents (Hocková et al., 2003).
5. Use in Synthesis of Complex Molecules
Bromo-substituted compounds are pivotal in the synthesis of more complex molecular structures like porphyrins. They serve as key intermediates in the synthesis of these structures, which have various applications, especially in photodynamic therapy and as catalysts in different chemical reactions (Harris, Johnson, & Kay, 1966).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNZQARQDQMTGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622012 |
Source


|
| Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-ethylnicotinamide | |
CAS RN |
173999-48-9 |
Source


|
| Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

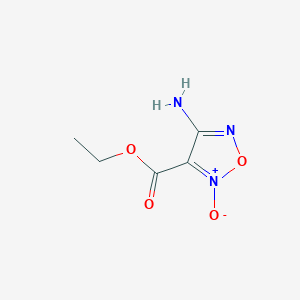

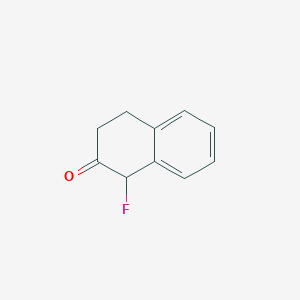
![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
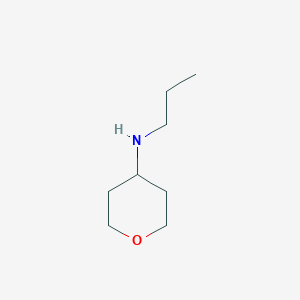
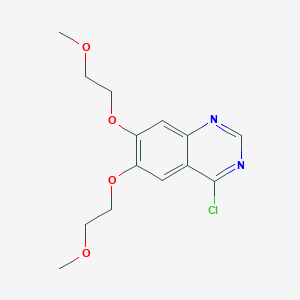
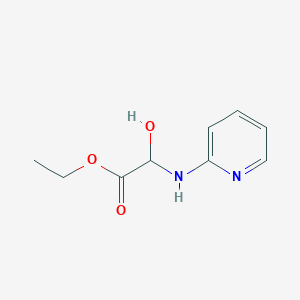
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
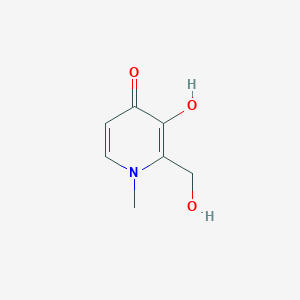
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
